

Introduction: The Strategic Value of a Privileged Scaffold

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 4-Chlorofuro[3,2-c]pyridine

CAS No.: 31270-80-1

Cat. No.: B1586628

[Get Quote](#)

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These "privileged scaffolds" serve as versatile starting points for the development of novel drugs. The furo[3,2-c]pyridine core is one such scaffold, forming the structural basis for compounds with a wide range of biological activities, including potent kinase inhibitors and receptor agonists.^{[1][2][3]} Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets.

4-Chlorofuro[3,2-c]pyridine represents a highly strategic derivative of this core. The chlorine atom at the 4-position is not merely a substituent; it is an exceptionally versatile chemical handle. Its presence activates the pyridine ring for a host of transformations, allowing chemists to rapidly diversify the scaffold and explore a vast chemical space. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering field-proven insights into the reactivity and stability of this key building block. We will delve into the causality behind its chemical behavior, provide robust experimental protocols, and outline the critical parameters for its successful application in synthesis.

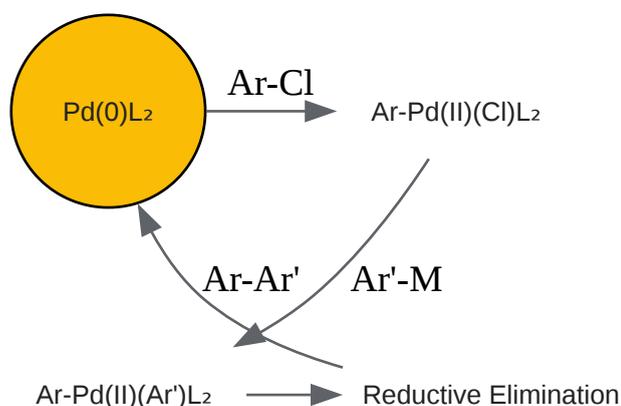
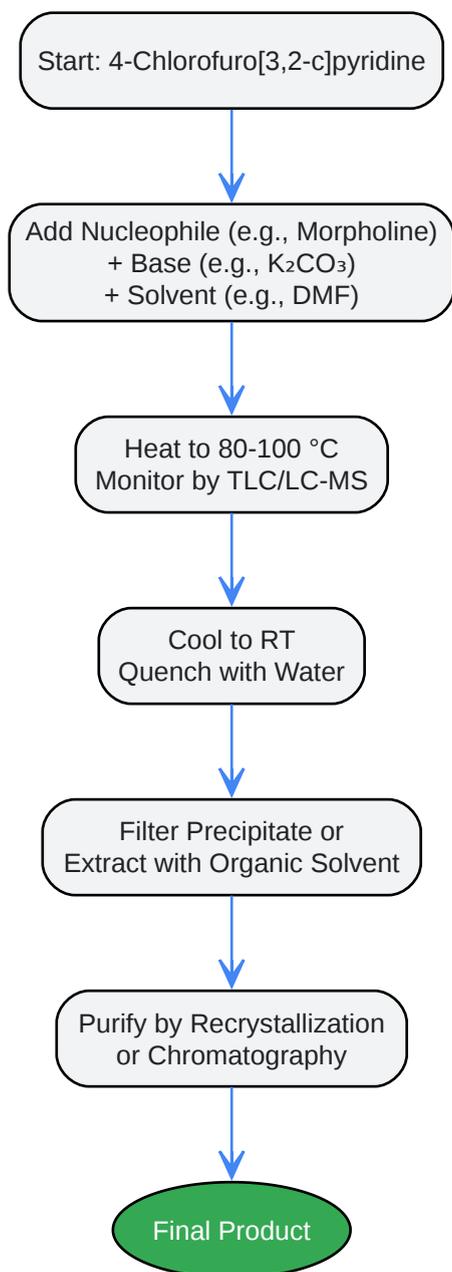
Molecular Properties and Electronic Landscape

Understanding the electronic nature of **4-chlorofuro[3,2-c]pyridine** is fundamental to predicting and controlling its reactivity. The molecule's behavior is dominated by the interplay between the fused furan ring and the electron-deficient pyridine ring.

- CAS Number: 31270-80-1[4]
- Molecular Formula: C₇H₄ClNO[4][5]
- Monoisotopic Mass: 152.99814 Da[5]

The pyridine nitrogen atom is inherently electron-withdrawing, reducing the electron density of the aromatic system. This effect is most pronounced at the positions ortho (C-2, C-6) and para (C-4) to the nitrogen. Consequently, the C-4 position, where the chlorine atom resides, is significantly electrophilic. This activation is the cornerstone of the molecule's utility.

Nucleophilic attack at the C-4 position is highly favored because the resulting anionic intermediate (a Meisenheimer complex) is stabilized by resonance. Crucially, one of the resonance contributors places the negative charge directly on the electronegative nitrogen atom, a highly stabilizing feature that is not possible with attack at the C-3 position.[6][7] This inherent electronic preference makes reactions at the C-4 position both regioselective and efficient.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Synthesis of tetrahydrofuro\[3,2-c\]pyridines via Pictet–Spengler reaction - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. mdpi.com \[mdpi.com\]](#)
- [3. Design, synthesis, and bioevaluation of 1h-pyrrolo\[3,2-c\]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [4. sigmaaldrich.com \[sigmaaldrich.com\]](#)
- [5. PubChemLite - 4-chlorofuro\[3,2-c\]pyridine \(C7H4ClNO\) \[pubchemlite.lcsb.uni.lu\]](#)
- [6. Nucleophilic substitution reactions in pyridine \[quimicaorganica.org\]](#)
- [7. chemistry.stackexchange.com \[chemistry.stackexchange.com\]](#)
- To cite this document: BenchChem. [Introduction: The Strategic Value of a Privileged Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1586628#4-chlorofuro-3-2-c-pyridine-reactivity-and-stability\]](https://www.benchchem.com/product/b1586628#4-chlorofuro-3-2-c-pyridine-reactivity-and-stability)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com